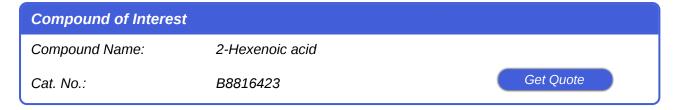


A Technical Guide to the Spectroscopic Analysis of 2-Hexenoic Acid

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Hexenoic acid**, a six-carbon unsaturated carboxylic acid. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development and chemical analysis in the identification, characterization, and quantification of this compound. This guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **2-Hexenoic acid**, supported by detailed experimental protocols and data visualizations.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for trans-**2-Hexenoic** acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of trans-2-Hexenoic Acid (Solvent: CDCl₃)



Chemical Shift (δ) ppm	Multiplicity	Assignment
~12.0	Singlet (broad)	-СООН
7.08	Doublet of Triplets	H-3
5.83	Doublet of Triplets	H-2
2.22	Quartet	H-4
1.50	Sextet	H-5
0.94	Triplet	H-6

Source: Spectral Database for Organic Compounds (SDBS)

Table 2: 13C NMR Spectroscopic Data of trans-2-Hexenoic Acid (Solvent: CDCl3)

Chemical Shift (δ) ppm	Assignment
172.5	C-1 (C=O)
152.0	C-3
121.0	C-2
34.5	C-4
21.5	C-5
13.5	C-6

Source: Spectral Database for Organic Compounds (SDBS)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of 2-Hexenoic Acid



Wavenumber (cm⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (in carboxylic acid dimer)
1690-1720	Strong	C=O stretch (in carboxylic acid dimer)
1640-1680	Medium	C=C stretch
1210-1320	Strong	C-O stretch
960-980	Strong	C-H bend (out-of-plane, trans alkene)

Source: General principles of IR spectroscopy for carboxylic acids and alkenes.

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragmentation Data of 2-Hexenoic Acid

m/z	Relative Intensity	Assignment
114	Moderate	[M] ⁺ (Molecular Ion)
99	Moderate	[M-CH₃] ⁺
73	High	[M-C ₃ H ₇]+
69	Moderate	[M-COOH]+
41	High	[C ₃ H ₅] ⁺

Source: NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following protocols provide a general framework for the acquisition of spectroscopic data for **2-Hexenoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Approximately 5-10 mg of **2-Hexenoic acid** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- ¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 16-64) are averaged to obtain a good signal-to-noise ratio.
- ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples like 2-Hexenoic acid at room temperature, a "neat" sample is prepared. A small drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer, and the spectrum is acquired over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

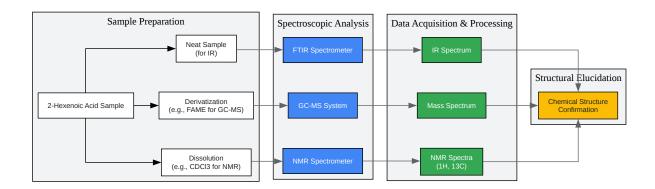
- Sample Preparation and Derivatization: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the volatility of **2-Hexenoic acid** is often increased by derivatization to its methyl ester (FAME). This is typically achieved by reacting the acid with a methylating agent such as BF₃-methanol or diazomethane. The resulting fatty acid methyl ester is then dissolved in a volatile solvent like hexane.
- GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for fatty acid analysis). The GC oven temperature is programmed to ramp up to separate the components of the sample. The eluent from the GC is then introduced into the mass spectrometer.



• Mass Spectrometry: Electron Ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Hexenoic acid**.



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Caption: General workflow for the spectroscopic analysis of **2-Hexenoic acid**.

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References

1. discovery.researcher.life [discovery.researcher.life]



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